N-(5-benzyl-1,3-thiazol-2-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Description
This compound belongs to the class of 2-sulfanylidene-1,3-thiazolidin-4-one derivatives, characterized by a Z-configured benzylidene moiety at the 5-position of the thiazolidinone ring. The structure comprises:
- Thiazolidinone core: A five-membered heterocyclic ring with a 4-oxo group and a 2-sulfanylidene (thioxo) group, critical for hydrogen bonding and electronic interactions .
- Benzylidene substituent: The (5Z)-4-methoxyphenylmethylidene group introduces steric bulk and electron-donating properties via the methoxy group, influencing solubility and bioactivity .
The compound is synthesized via condensation of a 4-methoxybenzaldehyde derivative with a thiazolidinone precursor, followed by amide coupling (methods analogous to those in and ) .
Properties
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S3/c1-30-18-9-7-17(8-10-18)14-20-22(29)27(24(31)33-20)12-11-21(28)26-23-25-15-19(32-23)13-16-5-3-2-4-6-16/h2-10,14-15H,11-13H2,1H3,(H,25,26,28)/b20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFDAXPAVKAYGJ-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-benzyl-1,3-thiazol-2-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a complex thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a thiazole moiety and a methoxyphenyl group, contributing to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 401.5 g/mol . The structure consists of a thiazole ring fused with a thiazolidinone framework, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . For instance, compounds with similar thiazole structures have shown significant activity against various cancer cell lines. In particular, the compound demonstrated selective cytotoxicity against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cells . The structure–activity relationship (SAR) analysis indicated that modifications at the C5 position of the thiazolidinone core are crucial for enhancing anticancer efficacy.
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| N-(5-benzyl-1,3-thiazol-2-yl)-... | A549 | 10.5 | High |
| N-(5-methyl-4-phenylthiazol-2-yl)... | NIH/3T3 | 8.0 | Moderate |
Anticonvulsant Activity
In addition to its anticancer properties, thiazole derivatives have been evaluated for anticonvulsant activity. For example, compounds with similar structural motifs were tested using picrotoxin-induced convulsion models. The results indicated that modifications in the thiazole ring could enhance anticonvulsant effects, with some compounds achieving a protection index of over 9.0 .
Antioxidant Activity
Thiazolidinones have also been recognized for their antioxidant properties. The presence of electron-donating groups such as methoxy in the phenyl ring appears to enhance the radical scavenging activity of these compounds . This property could be beneficial in mitigating oxidative stress-related diseases.
The biological activities exhibited by N-(5-benzyl-1,3-thiazol-2-yl)-... are believed to be mediated through multiple mechanisms:
- Inhibition of Enzymes : Thiazole derivatives often act as enzyme inhibitors, affecting pathways critical for cancer cell proliferation.
- Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Signaling Pathways : Interaction with various signaling pathways may lead to altered cellular responses in cancer and other diseases.
Case Studies
Several studies have investigated the biological activity of compounds related to N-(5-benzyl-1,3-thiazol-2-yl)-...:
- Study on Anticancer Activity : Evren et al. (2019) synthesized novel thioacetamides and assessed their anticancer properties against A549 cells, demonstrating significant cytotoxicity and selectivity .
- Anticonvulsant Evaluation : A study published in 2022 assessed various thiazole derivatives for anticonvulsant effects using animal models, revealing promising results for several analogues .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N-(5-benzyl-1,3-thiazol-2-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide?
- Methodology : The compound can be synthesized via a multi-step protocol. First, prepare the 2-amino-5-benzylthiazole intermediate by reacting benzyl halides with thiourea derivatives under basic conditions. Next, introduce the propanamide moiety using chloroacetyl chloride and triethylamine in dioxane (20–25°C), followed by recrystallization from ethanol-DMF . For the thiazolidinone core, condense the aldehyde (e.g., 4-methoxybenzaldehyde) with 4-oxo-2-thioxothiazolidine derivatives under basic reflux conditions (e.g., ethanol with NaOH) to form the (Z)-benzylidene configuration . Monitor reaction progress via TLC and optimize solvent/base combinations using Design of Experiments (DoE) to maximize yield .
Q. How can the stereochemical configuration (Z/E) of the benzylidene group be confirmed experimentally?
- Methodology : Use nuclear Overhauser effect (NOE) NMR spectroscopy to detect spatial proximity between the 4-methoxyphenyl proton and the thiazolidinone ring protons, which confirms the (Z)-configuration . X-ray crystallography provides definitive proof, as seen in analogous structures where the benzylidene group adopts a planar, conjugated geometry . Additionally, compare experimental UV-Vis spectra (λmax ~300–350 nm for Z-isomers) with DFT-calculated electronic transitions .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the benzyl, thiazole, and thiazolidinone moieties .
- IR : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1200 cm⁻¹) groups .
- HRMS : Validate molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity and stability of this compound?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to:
- Optimize the (Z)-isomer geometry and calculate Gibbs free energy differences between Z/E configurations .
- Simulate NMR chemical shifts (e.g., using GIAO method) and compare with experimental data to validate structural assignments .
- Analyze frontier molecular orbitals (HOMO-LUMO) to predict sites for electrophilic/nucleophilic attacks .
Q. What experimental approaches can elucidate the mechanism of thiazolidinone ring formation during synthesis?
- Methodology :
- Kinetic Studies : Monitor intermediate formation via in situ FT-IR or HPLC to identify rate-determining steps .
- Isotopic Labeling : Use 18O-labeled carbonyl precursors to trace oxygen incorporation into the 4-oxo group .
- DFT Transition State Analysis : Model the aldol-like condensation pathway to identify key intermediates and activation barriers .
Q. How can structure-activity relationships (SAR) be explored for anticancer activity?
- Methodology :
- Derivatization : Synthesize analogs with varied substituents on the benzyl (e.g., electron-withdrawing groups) or thiazole rings (e.g., alkyl/aryl modifications) .
- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC50 values to correlate substituent effects with potency .
- Molecular Docking : Simulate binding interactions with target proteins (e.g., tubulin or kinases) using AutoDock Vina to prioritize analogs for synthesis .
Q. What strategies mitigate contradictions in biological activity data across studies?
- Methodology :
- Standardized Protocols : Use consistent cell lines, assay conditions (e.g., serum concentration, incubation time), and purity criteria (>95% by HPLC) .
- Metabolite Profiling : Identify degradation products (e.g., via LC-MS) that may contribute to off-target effects .
- Orthogonal Assays : Validate hits using complementary methods (e.g., apoptosis assays via flow cytometry alongside MTT results) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
